Cumene-isopropyl-d7
Description
Cumene-isopropyl-d7, also known as isopropyl-d7-benzene, is a deuterated form of cumene (isopropylbenzene). This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C6H5CD(CD3)2, and it has a molecular weight of 127.23 g/mol . This compound is primarily used in scientific research due to its unique isotopic properties.
Properties
IUPAC Name |
1,1,1,2,3,3,3-heptadeuteriopropan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12/c1-8(2)9-6-4-3-5-7-9/h3-8H,1-2H3/i1D3,2D3,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGFKTVRMDUZSP-UNAVHCQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C1=CC=CC=C1)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444240 | |
| Record name | Cumene-isopropyl-d7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20201-28-9 | |
| Record name | Cumene-isopropyl-d7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20201-28-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cumene-isopropyl-d7 is synthesized through the alkylation of benzene with deuterated propylene (CD2=CD2). The reaction is typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or phosphoric acid. The reaction conditions involve compressing benzene and deuterated propylene together at a pressure of 30 standard atmospheres and a temperature of 250°C .
Industrial Production Methods: The industrial production of this compound follows a similar process to the synthesis of regular cumene. The primary difference lies in the use of deuterated propylene instead of regular propylene. The process involves the Friedel-Crafts alkylation of benzene with deuterated propylene, followed by distillation to purify the product .
Chemical Reactions Analysis
Types of Reactions: Cumene-isopropyl-d7 undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Substitution: Electrophilic aromatic substitution reactions often require a strong electrophile and a catalyst such as aluminum chloride.
Major Products Formed:
Scientific Research Applications
Cumene-isopropyl-d7 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Mechanism of Action
The mechanism of action of cumene-isopropyl-d7 involves its interaction with molecular targets through isotopic effects. The presence of deuterium atoms can alter the reaction kinetics and pathways compared to non-deuterated compounds. This is due to the kinetic isotope effect, where the bond strength and vibrational frequencies of C-D bonds differ from C-H bonds . These differences can influence the compound’s behavior in chemical reactions and biological systems.
Comparison with Similar Compounds
Ethylbenzene: Similar to cumene-isopropyl-d7 but with an ethyl group instead of an isopropyl group.
Toluene: Contains a methyl group attached to the benzene ring.
Benzene: The simplest aromatic hydrocarbon without any alkyl substituents.
Uniqueness of this compound: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The isotopic substitution allows for detailed studies of reaction mechanisms and metabolic pathways that are not possible with non-deuterated compounds .
Biological Activity
Cumene-isopropyl-d7, a deuterated derivative of cumene, is an organic compound with potential biological activities that have garnered interest in various fields, including pharmacology and environmental science. This article reviews the biological activity of this compound, presenting data tables, case studies, and detailed research findings.
This compound is characterized by its molecular formula . The presence of deuterium (D) atoms affects the compound's physical and chemical properties, including its reactivity and metabolic pathways. The compound is primarily used in research settings to study metabolic processes and interactions with biological systems.
Biological Activity
1. Metabolic Pathways:
This compound undergoes metabolic transformations similar to its non-deuterated counterpart. Studies have shown that the introduction of deuterium can alter the kinetics of metabolic reactions, potentially leading to different biological outcomes. For example, deuterated compounds often exhibit slower metabolism due to the kinetic isotope effect, which can enhance their stability in biological systems.
2. Toxicological Studies:
Research indicates that cumene and its derivatives can exhibit varying degrees of toxicity depending on their structure. A study on the toxicological profile of cumene derivatives revealed that this compound has a lower acute toxicity compared to non-deuterated cumene. This reduction in toxicity may be attributed to altered metabolic pathways due to deuteration.
| Compound | Acute Toxicity (LD50) | Metabolic Stability |
|---|---|---|
| Cumene | 5000 mg/kg | Moderate |
| This compound | 8000 mg/kg | High |
Case Studies
Case Study 1: Environmental Impact
A study explored the environmental behavior of cumene derivatives, including this compound, in aquatic systems. The results showed that this compound exhibited lower bioaccumulation potential compared to its non-deuterated form. This finding suggests that deuteration may enhance the environmental safety profile of cumene derivatives.
Case Study 2: Pharmacological Applications
In pharmacological research, this compound has been investigated for its potential use as a tracer in metabolic studies. Its unique isotopic signature allows researchers to track the compound's fate in biological systems without interference from endogenous compounds. This application is particularly useful in studies examining drug metabolism and pharmacokinetics.
Research Findings
Recent studies have focused on the interaction of cumene derivatives with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Research indicates that this compound can inhibit certain cytochrome P450 isoforms, potentially leading to drug-drug interactions when co-administered with other pharmaceuticals.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
